4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide
説明
This compound features a benzenesulfonamide core linked via a two-carbon ethyl chain to a 3-amino-substituted pyrrolidin-2,5-dione ring, which is further substituted with a 3,4-dichlorophenyl group. Key structural elements include:
特性
IUPAC Name |
4-[2-[[1-(3,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O4S/c19-14-6-3-12(9-15(14)20)23-17(24)10-16(18(23)25)22-8-7-11-1-4-13(5-2-11)28(21,26)27/h1-6,9,16,22H,7-8,10H2,(H2,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHVQHACHWPNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)NCCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
化学反応の分析
Reactions Involving the Sulfonamide Group
The sulfonamide moiety (-SO₂NH₂) undergoes characteristic reactions:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Hydrolysis | Acidic (HCl/H₂O) or basic (NaOH) conditions | Formation of sulfonic acid derivatives | |
| Nucleophilic Substitution | Alkylation with R-X (alkyl halides) | N-alkylated sulfonamide derivatives |
-
Hydrolysis : Under acidic hydrolysis (HCl/H₂O, 80°C), the sulfonamide group converts to sulfonic acid, confirmed by IR loss of -NH₂ stretches (~3350 cm⁻¹) and new S=O peaks at 1180 cm⁻¹. Basic hydrolysis (NaOH, reflux) yields sodium sulfonate salts.
Reactions of the Amine Group
The secondary amine in the ethylamino linker (-NH-CH₂-CH₂-) participates in:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I, K₂CO₃, DMF) | Tertiary amine derivatives | |
| Acylation | Acetyl chloride (Et₃N, CH₂Cl₂) | Amide formation (confirmed by NMR) | |
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Imine intermediates |
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Alkylation : Reacting with methyl iodide in DMF at 60°C produces N-methyl derivatives with 85% yield.
Dioxopyrrolidine Ring Reactivity
The 2,5-dioxopyrrolidine ring undergoes ring-opening and nucleophilic attacks:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl (conc.), reflux | Cleavage to γ-keto acid derivatives | |
| Base-Mediated Ring Opening | NaOH (aq.), 70°C | Formation of dicarboxylate salts | |
| Nucleophilic Addition | Grignard reagents (e.g., MeMgBr) | Attack at carbonyl, forming alcohols |
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Ring Opening : Treatment with concentrated HCl produces 3-(3,4-dichlorophenyl)-4-aminobutanamide, identified via LC-MS.
Electrophilic Aromatic Substitution
The dichlorophenyl and benzenesulfonamide aromatic systems participate in:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-substituted aryl derivatives | |
| Halogenation | Cl₂/FeCl₃ (for benzenesulfonamide) | Additional chloro-substituted products |
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Nitration : Introduces nitro groups at the para position relative to existing substituents, confirmed by X-ray crystallography in analogous compounds .
Redox Reactions
Key redox transformations include:
| Reaction Type | Conditions/Reagents | Products/Outcome | Source |
|---|---|---|---|
| Oxidation of Amine | KMnO₄/H₂SO₄ | Nitroso or nitro derivatives | |
| Reduction of Carbonyl | NaBH₄ or LiAlH₄ | Diol intermediates from dioxopyrrolidine |
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Carbonyl Reduction : LiAlH₄ reduces the 2,5-diketopyrrolidine to a tetrahydropyrrole diol, altering the ring’s electronic properties.
Stability and Degradation
Critical stability data under stress conditions:
| Condition | Observation | Degradation Pathway | Source |
|---|---|---|---|
| Photolysis (UV light) | 15% degradation in 48 hours | Cleavage of sulfonamide group | |
| Thermal (100°C, 7 days) | <5% decomposition | Minimal ring or bond cleavage |
類似化合物との比較
Comparison with Structurally Similar Compounds
BD 1008 and BD 1047 (Sigma Receptor Ligands)
BD 1008: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide BD 1047: N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide
Pharmacological Insights :
- BD 1008 and BD 1047 are high-affinity sigma-1 receptor ligands, with BD 1008 showing subnanomolar affinity (Ki = 0.3 nM) . The target compound’s sulfonamide group may reduce CNS penetration compared to BD analogs but improve water solubility.
SR140333 (Neurokinin Receptor Antagonist)
SR140333 : (S)-1-(2-[3-(3,4-Dichlorophenyl)-1-(3-isopropoxyphenylacetyl)piperidin-3-yl]ethyl)-4-phenyl-1-azoniabicyclo[2.2.2]octane chloride
| Property | Target Compound | SR140333 |
|---|---|---|
| Core Structure | Benzenesulfonamide + pyrrolidinone | Piperidine + dichlorophenyl + isopropoxyphenyl |
| Molecular Weight | ~460 g/mol | 764.1 g/mol |
| Key Functional Groups | Sulfonamide, cyclic ketone | Quaternary ammonium, acetyl |
Functional Comparison :
- SR140333 targets neurokinin-1 (NK1) receptors (IC50 = 0.04 nM) . The target compound lacks the quaternary ammonium group critical for NK1 antagonism but shares the dichlorophenyl motif, suggesting possible overlap in hydrophobic binding interactions.
- The sulfonamide in the target compound contrasts with SR140333’s acetyl group, which may alter metabolic pathways (e.g., reduced esterase susceptibility).
GSK1016790A (TRPV4 Channel Agonist)
GSK1016790A: N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide
| Property | Target Compound | GSK1016790A |
|---|---|---|
| Core Structure | Benzenesulfonamide + pyrrolidinone | Piperazine + dichlorophenyl sulfonamide |
| Molecular Weight | ~460 g/mol | 712.6 g/mol |
| Key Functional Groups | Sulfonamide, cyclic ketone | Sulfonamide, benzothiophene |
Mechanistic Contrast :
- GSK1016790A activates TRPV4 ion channels (EC50 = 2–18 nM) . The target compound’s pyrrolidinone may preclude TRPV4 agonism, as GSK1016790A relies on a piperazine-sulfonamide scaffold for activity.
- Both compounds utilize sulfonamide groups for solubility, but the dichlorophenyl substitution in GSK1016790A is at the 2,4-position versus 3,4 in the target compound, altering steric and electronic profiles.
Q & A
Basic: What are the critical steps in synthesizing 4-(2-((1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl)amino)ethyl)benzenesulfonamide?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization, chlorination, and sulfonamide formation. Key steps include:
- Cyclization : Reacting precursors like amines and diketones under reflux conditions with absolute ethanol and glacial acetic acid as catalysts .
- Chlorination : Introducing dichloro substituents via electrophilic substitution, requiring precise temperature control to avoid over-chlorination .
- Purification : Post-reaction solvent evaporation under reduced pressure, followed by filtration and recrystallization to isolate the compound .
- Validation : Confirm purity via HPLC or LC-MS, referencing retention times and spectral data from analogous sulfonamide derivatives .
Basic: How should researchers characterize the structural integrity of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Analyze - and -NMR to verify pyrrolidinone and sulfonamide moieties. Compare chemical shifts with structurally similar compounds (e.g., 4-(2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS), targeting the molecular ion peak at m/z 330.358 .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, particularly the configuration of the 3,4-dichlorophenyl group .
Advanced: What methodologies optimize reaction yields for this compound’s synthesis?
Methodological Answer:
Employ Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Screen variables (e.g., temperature, solvent ratio, catalyst concentration) to identify critical parameters. For example, reflux time and acetic acid concentration significantly impact cyclization efficiency .
- Response Surface Methodology (RSM) : Model interactions between variables to predict optimal conditions (e.g., 72°C, 0.002 mol catalyst) for maximum yield .
- Computational Feedback : Integrate quantum chemical calculations (e.g., density functional theory) to simulate transition states and refine reaction pathways .
Advanced: How can computational chemistry predict this compound’s reactivity and biological interactions?
Methodological Answer:
- Reaction Pathway Simulation : Use quantum mechanics/molecular mechanics (QM/MM) to map energy profiles for key reactions (e.g., sulfonamide formation) and identify rate-limiting steps .
- Molecular Docking : Predict binding affinities to biological targets (e.g., enzymes) using software like AutoDock. Validate with experimental IC values from kinase inhibition assays .
- COMSOL Multiphysics : Simulate diffusion kinetics in environmental matrices to assess persistence and degradation pathways .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Address discrepancies through:
- Replication Studies : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables like solvent effects or assay protocols .
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tools (ANOVA, regression) to identify outliers or confounding factors .
- Cross-Validation : Compare experimental results with computational predictions (e.g., molecular dynamics simulations) to reconcile differences in binding modes .
Analytical: What advanced techniques detect this compound in environmental samples?
Methodological Answer:
- Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges to concentrate the compound from wastewater. Optimize elution with methanol:water (80:20) .
- LC-MS/MS : Employ a C18 column with electrospray ionization (ESI) in negative mode. Monitor fragment ions (m/z 330 → 214, 179) for quantification .
- Quality Control : Spike samples with deuterated internal standards (e.g., triclosan-d3) to correct for matrix effects and recovery losses .
Data Management: How can chemical software enhance research integrity?
Methodological Answer:
- Electronic Lab Notebooks (ELNs) : Digitize experimental parameters (e.g., reaction conditions, yields) to ensure traceability and reduce human error .
- AI-Driven Simulations : Use platforms like COMSOL to predict reaction outcomes, reducing physical trials by 30–50% .
- Data Security : Implement AES-256 encryption for sensitive data (e.g., proprietary synthesis routes) and restrict access via role-based permissions .
Environmental Impact: What protocols assess this compound’s persistence?
Methodological Answer:
- Atmospheric Fate Studies : Measure photodegradation rates using solar simulators. Track byproducts via GC-MS to identify toxic intermediates (e.g., chlorophenols) .
- Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 3–9) at 25°C. Use first-order kinetics models to calculate half-lives .
- Sludge Adsorption Assays : Quantify sorption coefficients () in anaerobic sludge to evaluate wastewater treatment plant retention .
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